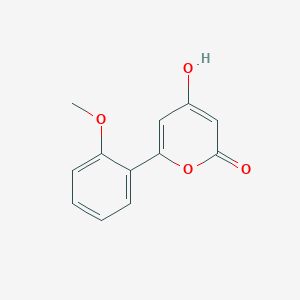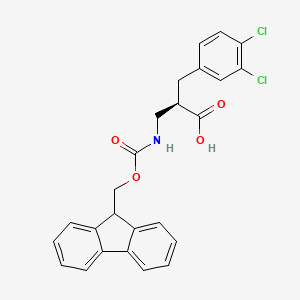
N~2~-Acetyl-N,N-bis(2-chloroethyl)leucinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-acetamido-N,N-bis(2-chloroethyl)-4-methyl-pentanamide is a chemical compound known for its unique structure and properties It is characterized by the presence of an acetamido group, two chloroethyl groups, and a methyl-pentanamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-acetamido-N,N-bis(2-chloroethyl)-4-methyl-pentanamide typically involves the reaction of 2-chloroethylamine with acetic anhydride to form N,N-bis(2-chloroethyl)acetamide. This intermediate is then reacted with 4-methyl-pentanoyl chloride under controlled conditions to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
2-acetamido-N,N-bis(2-chloroethyl)-4-methyl-pentanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The chloroethyl groups can participate in nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or thioethers.
Aplicaciones Científicas De Investigación
2-acetamido-N,N-bis(2-chloroethyl)-4-methyl-pentanamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-acetamido-N,N-bis(2-chloroethyl)-4-methyl-pentanamide involves its interaction with molecular targets such as enzymes or receptors. The chloroethyl groups can form covalent bonds with nucleophilic sites on proteins or DNA, leading to modifications that affect their function. This can result in the inhibition of enzyme activity or the disruption of DNA replication, which is of particular interest in the context of anticancer research.
Comparación Con Compuestos Similares
Similar Compounds
- 2-acetamido-N,N-bis(2-chloroethyl)propanamide
- 2-acetamido-N,N-bis(2-chloroethyl)-3-phenylpropanamide
Uniqueness
2-acetamido-N,N-bis(2-chloroethyl)-4-methyl-pentanamide is unique due to its specific structural features, such as the presence of a 4-methyl-pentanamide backbone, which distinguishes it from other similar compounds
Propiedades
Número CAS |
1462-78-8 |
|---|---|
Fórmula molecular |
C12H22Cl2N2O2 |
Peso molecular |
297.22 g/mol |
Nombre IUPAC |
2-acetamido-N,N-bis(2-chloroethyl)-4-methylpentanamide |
InChI |
InChI=1S/C12H22Cl2N2O2/c1-9(2)8-11(15-10(3)17)12(18)16(6-4-13)7-5-14/h9,11H,4-8H2,1-3H3,(H,15,17) |
Clave InChI |
VCBNBXWKUQOFNK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(C(=O)N(CCCl)CCCl)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Benzamide, N-[(3-thienylamino)thioxomethyl]-](/img/structure/B13997041.png)
![Benzamide, N-[bis(cyclohexylamino)methylene]-](/img/structure/B13997044.png)








![N-[4-(Benzenesulfonamido)-2-(hydroxy-diphenyl-methyl)phenyl]benzenesulfonamide](/img/structure/B13997085.png)
